molecular formula C9H17NO B1530812 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1600125-71-0

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1530812
M. Wt: 155.24 g/mol
InChI Key: HDFQDWINIPUHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 g/mol . This compound is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The InChI code for “1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is 1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is a liquid at room temperature .

Scientific Research Applications

Iron-Catalyzed Ring Expansion of Cyclobutanols

Research by Zhuang et al. (2022) developed a synthesis method for 1-pyrroline derivatives from cyclobutanol derivatives using MsONH3OTf as an aminating reagent. This one-pot procedure facilitates C-N bond/C═N bond formation via ring expansion, achieving moderate to good yields under mild conditions (Daijiao Zhuang, Tharcisse Gatera, Zhenyu An, Rulong Yan, 2022).

Photocycloaddition and Luminescence Sensing

Hu et al. (2015) described the synthesis and structural determination of a Zn(II) coordination polymer and its photocycloaddition product, highlighting its unique chain structure and photocyclodimerization properties. This study demonstrates the polymer's selective luminescence sensing of iron(III) ions and selective absorption of dyes, offering insights into photocycloaddition reactions and luminescence sensing applications (Feilong Hu, Yi-Xiang Shi, Huanni Chen, J. Lang, 2015).

DNA Photolyase and Cyclobutane Ring Breakage

Sancar (1994) elucidated the function of DNA photolyase in repairing DNA damaged by UV radiation through the energy of visible light. This enzyme utilizes visible light to break the cyclobutane ring of pyrimidine dimers in DNA, demonstrating a vital application in understanding DNA repair mechanisms (A. Sancar, 1994).

Cyclopenta[b]pyrroles from Triazines

Research by Ye et al. (2010) on the reactions of 1,2,4-triazines with cyclobutanone leading to cyclopenta[b]pyrroles provides insights into synthetic strategies and mechanistic studies of cyclopentapyrroles, highlighting the application of cyclobutanols in complex heterocyclic synthesis (Long Ye, Makhluf J Haddadin, Michael W Lodewyk, Andrew J Ferreira, James C Fettinger, Dean J Tantillo, Mark J Kurth, 2010).

Gold-Catalyzed Cycloisomerizations

Couty, Meyer, and Cossy (2009) investigated the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones or carbonyl compounds with a 2,3-methanopyrrolidine subunit. This study showcases the potential of catalytic processes in the efficient synthesis of complex cyclic structures (S. Couty, C. Meyer, J. Cossy, 2009).

properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFQDWINIPUHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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